molecular formula C15H23N3OS B12656424 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone CAS No. 6623-76-3

2-Hydroxybenzaldehyde N-heptylthiosemicarbazone

Cat. No.: B12656424
CAS No.: 6623-76-3
M. Wt: 293.4 g/mol
InChI Key: HXVDEWVFBWGMCD-SFQUDFHCSA-N
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Description

2-Hydroxybenzaldehyde N-heptylthiosemicarbazone is a Schiff base ligand designed for research applications, particularly in coordination chemistry and medicinal inorganic chemistry. As a member of the thiosemicarbazone family, it is characterized by its ONS-donor set, allowing it to form stable, well-defined complexes with various transition metal ions such as copper(II), nickel(II), and zinc(II) . The incorporation of an N-heptyl chain is a strategic modification that can significantly enhance the lipophilicity of the resulting metal complexes, potentially improving their cellular uptake and bioavailability in biological assays . The primary research value of this ligand lies in its versatile biological and catalytic properties. Metal complexes derived from similar salicylaldehyde thiosemicarbazones have demonstrated a wide range of promising biological activities in scientific studies. These include potent antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli , as well as antioxidant capacity as measured by CUPRAC and DPPH assays . Furthermore, such complexes have been investigated for their enzyme inhibition capabilities, including the inhibition of catalase, which is relevant for targeting the redox state of cancer cells . The mechanism of action for these biological effects often involves the interaction of the metal complex with specific biological targets, such as proteins or enzymes, as revealed through molecular docking studies . Beyond its biological potential, this ligand is a valuable precursor in materials science and catalysis for constructing metal-organic complexes with tailored properties. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6623-76-3

Molecular Formula

C15H23N3OS

Molecular Weight

293.4 g/mol

IUPAC Name

1-heptyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C15H23N3OS/c1-2-3-4-5-8-11-16-15(20)18-17-12-13-9-6-7-10-14(13)19/h6-7,9-10,12,19H,2-5,8,11H2,1H3,(H2,16,18,20)/b17-12+

InChI Key

HXVDEWVFBWGMCD-SFQUDFHCSA-N

Isomeric SMILES

CCCCCCCNC(=S)N/N=C/C1=CC=CC=C1O

Canonical SMILES

CCCCCCCNC(=S)NN=CC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and N-heptylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzaldehyde+N-heptylthiosemicarbazide2-Hydroxybenzaldehyde N-heptylthiosemicarbazone\text{2-Hydroxybenzaldehyde} + \text{N-heptylthiosemicarbazide} \rightarrow \text{2-Hydroxybenzaldehyde N-heptylthiosemicarbazone} 2-Hydroxybenzaldehyde+N-heptylthiosemicarbazide→2-Hydroxybenzaldehyde N-heptylthiosemicarbazone

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metal ions that act as catalysts in various chemical reactions.

Biology:

    Antimicrobial Activity: Studies have shown that thiosemicarbazones, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains.

Medicine:

    Anticancer Activity: The compound has been investigated for its potential anticancer properties, showing promising results in inhibiting the growth of certain cancer cell lines.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as enhanced conductivity or magnetic behavior.

Mechanism of Action

The mechanism of action of 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazone Derivatives

Table 1: Structural Features of Selected Thiosemicarbazones

Compound Substituents Key Structural Interactions
2-Hydroxybenzaldehyde N-heptylthiosemicarbazone 2-OH, N-heptyl Intramolecular O–H⋯N, lipophilic chain
5-Hydroxy-2-nitrobenzaldehyde thiosemicarbazone 5-OH, 2-NO₂ N–H⋯S, O–H⋯O (2D sheets)
2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone 2-OH, 4-OH, 4-methyl O–H⋯S, N–H⋯O (planar 2D array)
Pharmacokinetics and Solubility
  • The N-heptyl chain in the target compound increases lipophilicity (logP > 3 predicted), which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to hydroxy- or nitro-substituted analogs .
  • HNBATSC’s nitro and hydroxy groups confer polar characteristics, favoring solubility in polar solvents like DMSO but limiting oral bioavailability .
Metal Chelation Capacity
  • Thiosemicarbazones with electron-withdrawing groups (e.g., nitro in HNBATSC) exhibit stronger metal-binding affinities. The 2-hydroxy group in the target compound enables bidentate coordination (O and S donors), while N-heptyl may sterically hinder complexation with larger metal ions .
  • Palladium(II) complexes of 4-benzyloxy derivatives show enhanced stability compared to simple thiosemicarbazones, suggesting that bulky substituents can modulate metal-binding behavior .

Biological Activity

2-Hydroxybenzaldehyde N-heptylthiosemicarbazone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C15H20N4OS
  • Molecular Weight: 304.41 g/mol
  • IUPAC Name: 2-Hydroxy-N-(heptyl)benzaldehyde thiosemicarbazone

The compound features a thiosemicarbazone structure, which is known for its diverse biological activities. The presence of the hydroxy group and the heptyl side chain contributes to its chemical reactivity and biological interactions.

The mechanism by which 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone exerts its biological effects primarily involves:

  • Enzyme Inhibition: The compound interacts with various enzymes, potentially inhibiting their activity, which can lead to antimicrobial effects.
  • Receptor Modulation: It may modulate receptor activity, influencing cellular signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Activity

Research indicates that 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone has been explored in various cancer cell lines. Notable findings include:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values:
Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

These results indicate that the compound possesses cytotoxic effects on cancer cells, warranting further investigation into its potential as an anticancer drug.

Case Studies

  • Study on Antimicrobial Efficacy:
    A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various thiosemicarbazones, including 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone. The results demonstrated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of the heptyl group in enhancing activity against Gram-positive bacteria .
  • Evaluation of Anticancer Properties:
    In a separate investigation published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were assessed in vivo using murine models. The study reported a significant reduction in tumor size when treated with the compound compared to controls, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for preparing 2-hydroxybenzaldehyde N-heptylthiosemicarbazone, and how are intermediates characterized?

The compound is synthesized via a two-step process:

  • Step 1 : Reacting heptyl isothiocyanate with hydrazine hydrate to form the corresponding thiosemicarbazide. Substituted isothiocyanates (e.g., aryl or alkyl derivatives) are commonly used, with reaction conditions optimized in dichloromethane or ethanol .
  • Step 2 : Condensation of the thiosemicarbazide with 2-hydroxybenzaldehyde under acidic catalysis (e.g., glacial acetic acid) to form the Schiff base. Characterization : Thin-layer chromatography (TLC) monitors purity, while melting point analysis, IR spectroscopy (for C=S and N–H stretches), and NMR (¹H/¹³C for imine proton and aromatic signals) confirm structural integrity .

Q. How is the cytotoxicity of this compound evaluated in vitro, and what controls are essential?

Cytotoxicity is assessed using the MTT assay on tumor and normal cell lines (e.g., J774 macrophages). Key considerations:

  • Dose range : Typically 0.1–100 µM, with IC₅₀ calculations.
  • Controls : Commercial antitumor drugs (e.g., Doxorubicin) and vehicle controls (e.g., DMSO ≤1% v/v) to exclude solvent toxicity .
  • Replicates : Triplicate measurements to ensure statistical validity.

Q. What spectroscopic techniques are critical for confirming metal chelation by this thiosemicarbazone?

  • IR spectroscopy : Shifts in ν(C=N) and ν(C=S) bands indicate metal coordination.
  • UV-Vis : Changes in π→π* and n→π* transitions upon metal binding.
  • ¹H NMR : Disappearance of the imine proton signal upon chelation .

Advanced Research Questions

Q. How can synthetic challenges, such as side reactions during thiosemicarbazide formation, be mitigated?

Side reactions (e.g., bis-thiosemicarbazide formation) occur when hydrazine reacts with excess isothiocyanate. Solutions:

  • Use t-Boc-protected hydrazine to limit reactivity, followed by acidic deprotection .
  • Optimize stoichiometry (1:1 molar ratio of hydrazine to isothiocyanate) and add reagents drop-wise .

Q. What computational tools predict ADMET properties, and how do results inform experimental design?

Platforms like SwissADME and pkCSM evaluate:

  • Lipophilicity (LogP): Affects membrane permeability.
  • Bioavailability : Optimal values >30% for oral administration.
  • Toxicity alerts : Hepatic or renal liabilities. These predictions guide dose selection and prioritization of analogs .

Q. How can contradictory cytotoxicity data between tumor and normal cell lines be resolved?

Contradictions arise from differential expression of drug transporters or redox pathways. Strategies:

  • Mechanistic studies : Measure ROS generation, mitochondrial membrane potential, or P-glycoprotein (P-gp) inhibition .
  • Selectivity index (SI) : SI = IC₅₀(normal)/IC₅₀(tumor). SI >3 indicates therapeutic potential .

Q. What structural modifications enhance selectivity for tumor cells?

  • Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the benzaldehyde ring increase cytotoxicity by enhancing metal chelation .
  • Alkyl chain length : Longer chains (e.g., N-heptyl) improve lipophilicity and membrane penetration but may reduce solubility .

Q. How can analytical methods quantify trace metal complexes of this ligand in biological matrices?

  • HPLC-MS : Use C18 columns with mobile phases (e.g., methanol/0.1% formic acid) and monitor [M+H]⁺ ions.
  • Spectrophotometry : Chelation with U(VI) or Pd(II) induces colorimetric shifts (e.g., λmax ~400 nm for Pd complexes) .

Q. What strategies overcome multidrug resistance (MDR) mediated by ABC transporters?

  • Co-administration with inhibitors : Tariquidar (P-gp inhibitor) restores efficacy in resistant cell lines .
  • Dual-targeting analogs : Incorporate moieties that inhibit both topoisomerases and redox enzymes .

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